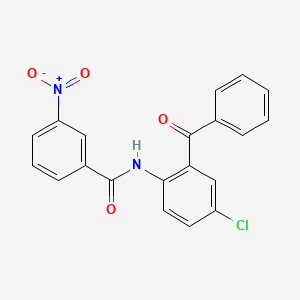

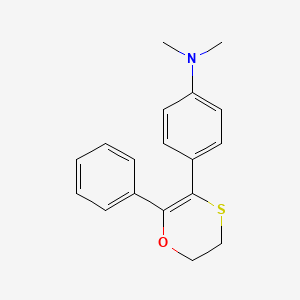

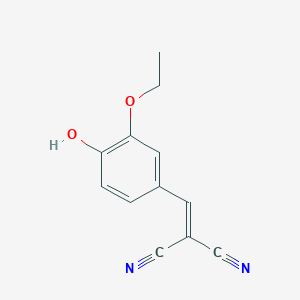

![molecular formula C5H7NO B3048185 3-氮杂双环[3.1.0]己烷-2-酮 CAS No. 159911-00-9](/img/structure/B3048185.png)

3-氮杂双环[3.1.0]己烷-2-酮

描述

3-Azabicyclo[3.1.0]hexan-2-one is a nitrogen-containing heterocycle with the molecular formula C5H7NO . It has a molecular weight of 97.12 g/mol . This compound is a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

N-Allylynamides with various functional groups and different substitution patterns can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives in moderate to high yield using IMesAuCl/AgBF4 as the catalyst and pyridine N-oxide as the oxidant . A noncarbene mediated approach is proposed as the mechanism . Other methods for the synthesis of these derivatives have been developed using various transition-metal-catalyzed and transition-metal-free catalytic systems .

Molecular Structure Analysis

The InChI code for 3-Azabicyclo[3.1.0]hexan-2-one is InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7) . The Canonical SMILES is C1C2C1C(=O)NC2 .

Chemical Reactions Analysis

The reaction of 3-Azabicyclo[3.1.0]hexan-2-one proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 97.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 97.052763847 g/mol . The Topological Polar Surface Area is 29.1 Ų . The compound has a Heavy Atom Count of 7 .

科学研究应用

Antitumor Agents

3-Azabicyclo[3.1.0]hexane derivatives have been studied as potential antitumor agents . A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have shown significant antiproliferative activity in various cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cells .

Bioactive Compounds

3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . They have been identified as useful synthons in a range of organic transformations .

Pharmaceutical Industry

The 3-azabicyclo[3.1.0]hexyl ring system is a valuable structural fragment found in pharmaceuticals . It displays diverse biological activities and great potential in the pharmaceutical industry .

Organic Chemistry

The development of methods enabling the efficient construction of such structures has been a research focus in organic chemistry . The metal-mediated cyclopropanation domino reaction of chain enynes is the most commonly used strategy for the construction of aza[3.1.0]bicycle derivatives .

Natural Compounds

The 3-azabicyclo[3.1.0]hexane framework is a key structural feature found in many bioactive natural compounds . It is used in key intermediates .

Green Chemical Media and Reactions

3-Azabicyclo[3.1.0]hexanes are used in the development of green chemical media and reactions . They are used in the development of concise and divergent total syntheses of bioactive compounds .

作用机制

Target of Action

3-Azabicyclo[3.1.0]hexan-2-one (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in various natural and synthetic biologically active compounds .

Mode of Action

It’s known that 1-aryl-substituted 3-abhs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that 3-ABH may interact with these neurotransmitter systems, potentially altering neural signaling and leading to various physiological effects.

Biochemical Pathways

Given its role as a reuptake inhibitor, it likely affects the neurotransmitter systems of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-ABH could increase their availability in the synaptic cleft, potentially enhancing or prolonging their signaling effects.

Pharmacokinetics

A related compound, bicifadine, which also contains a 3-abh fragment, has been studied . Following oral administration, the maximum concentration of bicifadine in plasma was reached at approximately 1 hour, and the elimination half-life was 1.6 hours . Most of the administered dose was recovered in the urine within the first 24 hours . These findings may provide some insight into the potential ADME properties of 3-ABH, but direct studies on 3-ABH are needed for accurate information.

Result of Action

Some 3-abh derivatives have demonstrated significant effects on cell cycle distribution, with accumulation of cells in subg1 phase and induced apoptosis . It was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with tested 3-ABH derivatives .

安全和危害

未来方向

The synthesis of 3-Azabicyclo[3.1.0]hexan-2-one derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems . The future directions of this compound could involve further exploration of these methods and their applications in the synthesis of biologically active natural products, drugs, and agrochemicals .

属性

IUPAC Name |

3-azabicyclo[3.1.0]hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLMVJUFZYQPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564624 | |

| Record name | 3-Azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexan-2-one | |

CAS RN |

159911-00-9 | |

| Record name | 3-Azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 3-azabicyclo[3.1.0]hexan-2-ones?

A1: Several methods have been explored for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones. These include:

- Copper-free Sonogashira coupling followed by cyclization: This method utilizes N-substituted cis-2-iodocyclopropanecarboxamides and terminal alkynes or enynes to create the bicyclic structure. [, ]

- Intramolecular 1,3-dipolar cycloadditions: This approach uses functionalized N-allyl α-diazo amides to form the desired ring system. []

- Manganese(III) oxidation: N-Propenyl-3-oxobutanamides can undergo oxidative intramolecular cyclization in ethanol to yield 3-azabicyclo[3.1.0]hexan-2-ones. []

- Intramolecular nucleophilic addition to cyclopropenes: This method leverages nitrogen ylides generated in situ from N-benzyl carboxamides to react with cyclopropene intermediates, forming the target compound. []

- Chiral dirhodium(II) catalyzed intramolecular cyclopropanations: This method utilizes chiral dirhodium(II) catalysts and diazoacetates or diazoacetamides to achieve enantioselective synthesis of the bicyclic structure. []

Q2: Can you provide information about the structural characterization of 3-azabicyclo[3.1.0]hexan-2-one?

A: While a specific molecular formula and weight can vary depending on the substituents on the core structure, the core 3-azabicyclo[3.1.0]hexan-2-one framework can be characterized using various spectroscopic techniques like FT-IR, Mass spectrometry, and NMR (1H and 13C). [] Further stereochemical analysis and absolute configuration determination can be achieved through chiroptical methods like circular dichroism (CD) spectroscopy. [, ]

Q3: Are there any specific applications of chiral 3-azabicyclo[3.1.0]hexan-2-ones?

A: Chiral 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones have been synthesized from (S)-pyroglutamic acid. These chiral derivatives are valuable intermediates in the synthesis of other chiral pyrrolidine derivatives, highlighting their potential in medicinal chemistry. []

Q4: Has 3-azabicyclo[3.1.0]hexan-2-one been identified as an impurity in any pharmaceutical products?

A: Yes, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one was identified as an impurity in Milnacipran hydrochloride, an antidepressant drug. The impurity was isolated and characterized, and a potential mechanism for its formation during the drug manufacturing process was proposed. []

Q5: What are the future directions for research on 3-azabicyclo[3.1.0]hexan-2-ones?

A5: Future research on 3-azabicyclo[3.1.0]hexan-2-ones could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

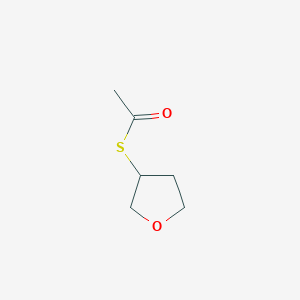

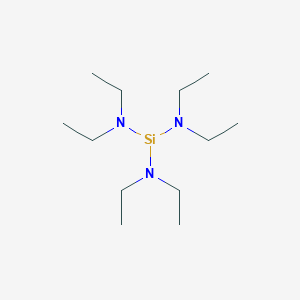

![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)

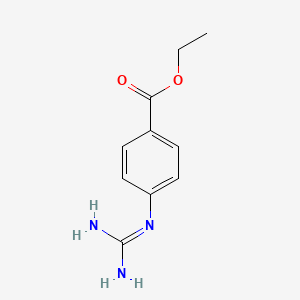

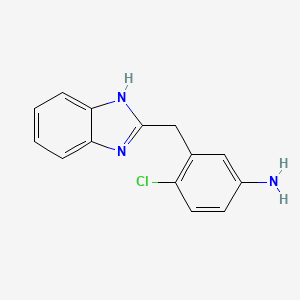

![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)](/img/structure/B3048115.png)

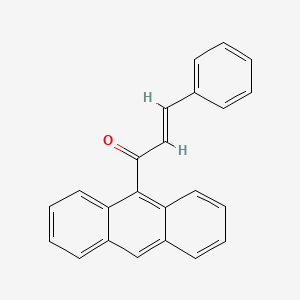

![7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3048123.png)